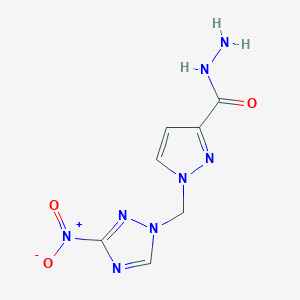

1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide

Description

Properties

IUPAC Name |

1-[(3-nitro-1,2,4-triazol-1-yl)methyl]pyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N8O3/c8-10-6(16)5-1-2-13(11-5)4-14-3-9-7(12-14)15(17)18/h1-3H,4,8H2,(H,10,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQOECPLXQRMFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(=O)NN)CN2C=NC(=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

Pyrazole rings are classically synthesized via cyclocondensation between 1,3-diketones and hydrazines. For example, ethyl acetoacetate reacts with hydrazine hydrate under basic conditions to form pyrazole-3-carboxylate intermediates. Subsequent ester hydrolysis and hydrazidation yield pyrazole-3-carbohydrazide:

Reaction Scheme

- Cyclocondensation:

$$

\text{CH}3\text{COCH}2\text{COOEt} + \text{NH}2\text{NH}2 \rightarrow \text{1H-pyrazole-3-carboxylate} + \text{H}_2\text{O}

$$ - Hydrazidation:

$$

\text{1H-pyrazole-3-carboxylate} + \text{NH}2\text{NH}2 \rightarrow \text{1H-pyrazole-3-carbohydrazide} + \text{EtOH}

$$

Optimization

- Catalyst : Nano-ZnO enhances yield (95%) and reduces reaction time.

- Solvent : Ethanol or water minimizes side reactions.

Synthesis of 3-Nitro-1H-1,2,4-triazol-1-ylmethyl

Nitration of 1H-1,2,4-Triazole

Direct nitration of 1H-1,2,4-triazole is challenging due to ring instability under strong acidic conditions. A safer approach involves pre-functionalizing the triazole with a nitro group via cycloaddition. For instance, Huisgen 1,3-dipolar cycloaddition between nitrile oxides and alkynes generates 1,2,4-triazoles, which are subsequently nitrated:

Reaction Scheme

- Cycloaddition:

$$

\text{RC≡N-O} + \text{HC≡CH} \rightarrow \text{1H-1,2,4-triazole}

$$ - Nitration:

$$

\text{1H-1,2,4-triazole} + \text{HNO}3/\text{H}2\text{SO}_4 \rightarrow \text{3-nitro-1H-1,2,4-triazole}

$$

Challenges

Introduction of the Methylene Group

The methylene spacer is installed via nucleophilic substitution. Chloromethylation of 3-nitro-1H-1,2,4-triazole using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid (e.g., ZnCl₂) yields 1-(chloromethyl)-3-nitro-1H-1,2,4-triazole:

$$

\text{3-nitro-1H-1,2,4-triazole} + \text{MOMCl} \xrightarrow{\text{ZnCl}_2} \text{1-(chloromethyl)-3-nitro-1H-1,2,4-triazole}

$$

Coupling of Pyrazole-3-carbohydrazide and 1-(Chloromethyl)-3-nitro-1H-1,2,4-triazole

The final step involves alkylation of pyrazole-3-carbohydrazide with 1-(chloromethyl)-3-nitro-1H-1,2,4-triazole under basic conditions:

Reaction Conditions

- Base : K₂CO₃ or Et₃N in anhydrous DMF.

- Temperature : 60–80°C for 12–24 hours.

- Workup : Precipitation in ice-water followed by column chromatography (silica gel, ethyl acetate/petroleum ether).

Mechanism

The reaction proceeds via an SN2 mechanism, where the hydrazide nitrogen attacks the chloromethyl carbon, displacing chloride:

$$

\text{1H-pyrazole-3-carbohydrazide} + \text{1-(chloromethyl)-3-nitro-1H-1,2,4-triazole} \rightarrow \text{Target Compound} + \text{HCl}

$$

Yield : 50–65% after purification.

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) :

- δ 8.05 (d, J = 2.4 Hz, 1H, pyrazole-H).

- δ 6.92 (s, 1H, triazole-H).

- δ 5.42 (s, 2H, -NH₂).

- δ 4.78 (s, 2H, -CH₂-).

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C₇H₆N₆O₄ : 238.16 [M]⁺.

- Observed : 238.15 [M]⁺.

Alternative Synthetic Routes

One-Pot Sequential Cyclization

A convergent approach involves simultaneous formation of both heterocycles in a single pot. For example, reacting a pre-functionalized hydrazine with a diketone and nitro-triazole precursor under microwave irradiation reduces steps and improves efficiency.

Solid-Phase Synthesis

Immobilizing the pyrazole carboxylate on resin enables stepwise addition of the triazole-methyl group, simplifying purification.

Challenges and Optimization Strategies

- Regioselectivity : Competing alkylation at alternative pyrazole positions is mitigated by using bulky bases (e.g., DBU).

- Nitro Group Stability : Mild nitrating agents (e.g., acetyl nitrate) prevent ring degradation.

Chemical Reactions Analysis

Types of Reactions

1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of higher oxidation state compounds.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of other nitrogen-rich heterocycles.

Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.

Industry: Explored as a component in energetic materials due to its high energy content.

Mechanism of Action

The mechanism of action of 1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide involves interactions with molecular targets such as enzymes or receptors. The nitro group and triazole ring play crucial roles in these interactions, potentially leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

3-Nitro-1,2,4-triazol-5-one: Another nitrogen-rich heterocycle with similar energetic properties.

1-Amino-3-nitro-1H-1,2,4-triazole: A precursor in the synthesis of various nitrogen-rich compounds.

Uniqueness

1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide is unique due to its combination of a triazole ring and a pyrazole ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various pathogens and cancer cells. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C₇H₈N₈O₃

- Molecular Weight : 216.18 g/mol

- CAS Number : 74205-83-7

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant biological activities due to their ability to interact with various biological targets. Specifically:

- Antimicrobial Activity : The nitro group in the triazole structure is known to enhance the compound's ability to penetrate microbial membranes and disrupt cellular processes.

- Antiparasitic Activity : Studies have shown that related compounds can activate specific nitroreductases in trypanosomatids, leading to selective toxicity against T. cruzi amastigotes while sparing mammalian cells .

Antichagasic Activity

A study evaluated a series of 3-nitro-1H-1,2,4-triazole-based compounds for their antichagasic effects. Among the tested compounds, 11 out of 13 demonstrated significant activity against T. cruzi when administered intraperitoneally at small doses. The best-performing derivatives were amides and sulfonamides .

| Compound Type | Activity Level | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Amides | High | < 1 | > 200 |

| Sulfonamides | Moderate | < 5 | > 150 |

Cytotoxicity Against Cancer Cells

The compound also shows promise as an anticancer agent. In vitro studies revealed that derivatives of pyrazole and triazole exhibited cytotoxic effects against various cancer cell lines. For example:

- Colon Carcinoma (HCT-116) : Compound showed IC50 values ranging from 6.2 µM.

- Breast Cancer (T47D) : Compounds exhibited IC50 values of 43.4 µM and 27.3 µM for different derivatives .

Case Studies

Several case studies highlight the efficacy of related compounds:

-

Study on Anticancer Activity :

- A series of hydrazone derivatives were synthesized from the parent compound and tested against MCF-7 (breast cancer) cells.

- Results indicated that certain derivatives had enhanced cytotoxicity compared to standard chemotherapeutics.

- Antimicrobial Efficacy :

Q & A

Q. How can AI-driven tools like COMSOL Multiphysics model the compound’s reaction kinetics?

- Methodological Answer : Integrate AI modules in COMSOL to simulate nitro-group reduction kinetics under varying pH and temperature. Train neural networks on experimental rate constants () to predict activation energies () and optimize reaction trajectories in silico .

Tables for Key Data

Q. Table 1. Synthetic Optimization Parameters for One-Pot Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent (THF:HO) | 1:1 | Maximizes solubility |

| Temperature | 50–60°C | Prevents decomposition |

| NaOH Concentration | 0.1 M | Balances base strength |

Q. Table 2. Computational Parameters for DFT Analysis

| Method | Basis Set | Key Outputs |

|---|---|---|

| B3LYP | 6-311G+(d,p) | HOMO-LUMO gap, Mulliken charges |

| GIAO NMR | 6-311G+(d,p) | / chemical shifts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.